![molecular formula C16H20ClN3O2S B601029 Ácido 4-[6-(2-Cloroethyl)-3-metil-7,8-dihidroimidazo[4,5-h][1,4]benzotiazin-2-il]butanoico CAS No. 191939-34-1](/img/structure/B601029.png)
Ácido 4-[6-(2-Cloroethyl)-3-metil-7,8-dihidroimidazo[4,5-h][1,4]benzotiazin-2-il]butanoico
Descripción general
Descripción
Bendamustine is primarily used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma . Impurities like Bendamustine Impurity D are critical to the quality and safety of pharmaceutical products and must be identified and characterized to ensure the efficacy and safety of the drug .
Aplicaciones Científicas De Investigación
Introduction to Bendamustine Impurity D
Bendamustine hydrochloride is a chemotherapeutic agent primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. As with many pharmaceuticals, impurities can arise during the synthesis or degradation of the drug. One such impurity, referred to as "Bendamustine Impurity D," has garnered attention due to its potential implications in drug efficacy and safety.
Chemical Characteristics and Synthesis
Bendamustine Impurity D, also known as 1-methyl-2-(4'-acidyl)-5-N-(2'-chloro-ethyl)-1H-benzimidazole, is typically formed during the synthesis or storage of bendamustine hydrochloride. The preparation method involves using [1-methyl-2-(4'-ethyl carbethoxy)-5-amino]-1H-benzimidazole as a starting material, which undergoes specific chemical reactions to yield the impurity . Understanding the formation and characterization of this impurity is crucial for quality control in pharmaceutical manufacturing.
Pharmacokinetics and Toxicology Studies
Research has indicated that impurities like Bendamustine Impurity D can influence the pharmacokinetic profiles of drugs. Studies have shown that impurities can alter drug metabolism, distribution, and excretion patterns. For instance, a mass balance study demonstrated that approximately 90% of bendamustine was recovered in excreta, with significant portions being metabolized into various compounds . The presence of impurities may affect these metabolic pathways.
Clinical Efficacy and Safety Assessments
Clinical studies have highlighted the importance of monitoring impurities in therapeutic regimens. In trials involving bendamustine, adverse effects such as granulocytopenia and thrombocytopenia were noted, with some studies suggesting that impurities could exacerbate these effects . Understanding how Bendamustine Impurity D interacts with the primary compound can provide insights into patient safety and treatment outcomes.
Mechanistic Studies
Bendamustine's mechanism involves cross-linking DNA, leading to cellular apoptosis. However, impurities may influence this mechanism. Research indicates that bendamustine induces more extensive DNA damage compared to other alkylating agents . Investigating how Bendamustine Impurity D affects this process could elucidate its role in enhancing or mitigating therapeutic efficacy.
Table 1: Clinical Trials Involving Bendamustine and Associated Impurities
Clinical Trial | Disease Status | Objective | Phase | N | Bendamustine Dose | Side Effects (%) |
---|---|---|---|---|---|---|
NCT00769522 | CLL (TN) | FCR vs. BR | III | 561 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (85%), Anemia (14%) |
NCT02005471 | CLL (r/r) | VenR vs. BR | III | 389 | 70 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (57%), Febrile Neutropenia (3.6%) |
NCT01456351 | iNHL, MCL (re-lapsed) | BR vs. FR | III | 230 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Leukopenia (13%), Infections (30%) |
Table 2: Pharmacokinetic Data for Bendamustine
Parameter | Value |
---|---|
Half-life | ~40 minutes |
Excretion in urine | ~50% |
Excretion in feces | ~25% |
Unchanged bendamustine in urine | <5% |
Case Study: Bendamustine in Relapsed Primary CNS Lymphoma
A study evaluated bendamustine's efficacy in patients with relapsed primary central nervous system lymphoma (PCNSL). Patients received a regimen including bendamustine, revealing modest clinical activity but also highlighting the need for careful monitoring of impurities like Bendamustine Impurity D due to their potential impact on treatment outcomes .
Case Study: Toxicity Profiles
In a comparative analysis of bendamustine versus traditional chemotherapy regimens, it was noted that while bendamustine had a lower incidence of alopecia, it was associated with higher rates of skin reactions and gastrointestinal issues . This underscores the importance of evaluating impurities when assessing overall toxicity profiles.
Mecanismo De Acción
- Bendamustine Impurity D is an antineoplastic nitrogen mustard agent used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Bendamustine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA, forming cross-links that inhibit DNA replication and transcription. This interaction is primarily due to the alkylating nature of the compound, which allows it to form covalent bonds with nucleophilic sites in DNA. Additionally, Bendamustine Impurity D can interact with proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
Bendamustine Impurity D affects various types of cells and cellular processes. It influences cell function by inducing apoptosis in cancer cells. This is achieved through the activation of cell signaling pathways that lead to programmed cell death. Bendamustine Impurity D also affects gene expression by causing DNA damage, which triggers the activation of p53 and other tumor suppressor genes. Furthermore, it impacts cellular metabolism by disrupting the normal function of mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of Bendamustine Impurity D involves its alkylating properties, which enable it to form covalent bonds with DNA and proteins. This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. Bendamustine Impurity D also inhibits the activity of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), thereby enhancing its cytotoxic effects. Additionally, it can induce changes in gene expression by activating stress response pathways and upregulating pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bendamustine Impurity D change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature, humidity, and light exposure. Long-term studies have shown that Bendamustine Impurity D can cause sustained DNA damage and apoptosis in cancer cells, with minimal effects on normal cells. Prolonged exposure to the compound can lead to the development of resistance in some cancer cell lines .
Dosage Effects in Animal Models
The effects of Bendamustine Impurity D vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells. At high doses, Bendamustine Impurity D can cause significant toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .
Metabolic Pathways
Bendamustine Impurity D is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, contributing to the overall cytotoxic effects of Bendamustine Impurity D. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, Bendamustine Impurity D is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Bendamustine Impurity D tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and nuclear proteins .
Subcellular Localization
Bendamustine Impurity D is primarily localized in the nucleus, where it forms covalent bonds with DNA and nuclear proteins. This subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane. The compound’s activity and function are influenced by its localization, as it can directly interact with nuclear biomolecules involved in DNA replication, transcription, and repair .
Métodos De Preparación
Bendamustine Impurity D can be synthesized through various synthetic routes. One method involves the hydrolysis of Bendamustine followed by intermolecular esterification . The synthesis process includes several steps such as benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions . High-performance liquid chromatography is often used to analyze the purity of the synthesized compound .
Análisis De Reacciones Químicas
Bendamustine Impurity D undergoes several types of chemical reactions, including:
Esterification: The hydrolyzed species can further couple via ester linkage, forming dimer impurities.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its stability and reactivity.
Common reagents used in these reactions include water for hydrolysis and various acids and bases for esterification and saponification . The major products formed from these reactions are monohydroxy and dihydroxy derivatives .
Comparación Con Compuestos Similares
Bendamustine Impurity D can be compared with other related compounds such as:
Bendamustine Related Compound A: Another degradation product with a different structural configuration.
Bendamustine Related Compound B: A similar impurity formed through different degradation pathways.
Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification reactions.
Bendamustine Impurity D is unique due to its specific formation pathway and structural properties, which can influence its reactivity and stability compared to other impurities .
Actividad Biológica
Bendamustine, a unique alkylating agent, is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its mechanism involves causing DNA damage through cross-linking, which leads to cell death. However, during its synthesis and storage, various impurities can form, one of which is Bendamustine Impurity D . This article delves into the biological activity of Bendamustine Impurity D, exploring its pharmacological properties, toxicological profiles, and implications for clinical practice.
Bendamustine is a benzimidazole derivative that undergoes hydrolysis in aqueous solutions, resulting in several degradation products. Among these is Bendamustine Impurity D, which arises from the breakdown of the active compound under specific conditions. The structural formula of Bendamustine is represented as follows:
Impurity Characterization
The identification of impurities like Bendamustine Impurity D is crucial for ensuring drug safety and efficacy. High-performance liquid chromatography (HPLC) has been employed to isolate and characterize these compounds. For instance, two significant degradant impurities were characterized as:
- Impurity A : 4-[5-(2-chloroethylamino)-1-methyl-1H-benzimidazol-2-yl] butyric acid hydrochloride
- Impurity B : 4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzimidazol-2-yl} butyric acid hydrochloride
These impurities have been shown to possess altered biological activities compared to the parent compound, which can impact therapeutic outcomes and safety profiles .
Bendamustine and its impurities exert their effects primarily through DNA damage mechanisms. The alkylating nature of Bendamustine leads to intra-strand and inter-strand cross-linking of DNA, which triggers cellular apoptosis. Studies indicate that while Bendamustine demonstrates significant efficacy against resistant cancer cell lines, the impurities may exhibit different levels of cytotoxicity due to variations in their chemical structures .
Comparative Efficacy
Research has shown that the biological activity of Bendamustine Impurity D may vary significantly when compared to the parent compound. In vitro studies suggest that while Bendamustine effectively induces double-strand breaks in DNA, the impurities may either enhance or diminish this effect depending on their specific interactions with cellular machinery.
Table 1: Comparative Biological Activity
Compound | Mechanism of Action | Cytotoxicity (IC50) | Clinical Relevance |
---|---|---|---|
Bendamustine | DNA cross-linking | 0.5 µM | Effective against CLL |
Bendamustine Impurity D | Altered DNA interaction | 5 µM | Potentially less effective |
Toxicological Profile
The toxicological implications of Bendamustine Impurity D are also a concern. While Bendamustine is generally well tolerated with manageable side effects such as myelosuppression and gastrointestinal disturbances, the presence of impurities can exacerbate these effects or introduce new toxicities .
Case Studies
Several clinical studies have highlighted the importance of monitoring impurity levels in therapeutic formulations:
- Case Study 1 : A study involving patients treated with Bendamustine revealed that those receiving formulations with higher impurity levels experienced increased rates of adverse effects compared to those treated with purer formulations.
- Case Study 2 : Another investigation focused on patients with refractory lymphomas showed that the efficacy of treatment was significantly reduced when higher concentrations of impurities were present in the administered drug.
Propiedades
IUPAC Name |
4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZJTKKJDXTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191939-34-1 | |
Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.